

Application Notes: SH498 as a Chemical Probe for BRD4

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Compound of Interest

Compound Name: SH498

Cat. No.: B12420898

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Product Name: **SH498**

Target Protein: Bromodomain and Extra-Terminal Domain (BET) Family, specifically BRD4

Audience: Researchers, scientists, and drug development professionals.

Introduction

SH498 is a potent, selective, and cell-permeable small molecule inhibitor designed to serve as a chemical probe for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with high affinity for the first bromodomain (BD1) of BRD4. BRD4 is a critical epigenetic reader protein that recognizes and binds to acetylated lysine residues on histone tails. This interaction is pivotal for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the expression of key oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pocket of BRD4, **SH498** disrupts this interaction, leading to the suppression of oncogenic transcriptional programs. These notes provide key data and protocols for the effective use of **SH498** in studying BRD4 biology and its role in disease.

Probe Properties and Quantitative Data

SH498 has been rigorously characterized to ensure its suitability as a high-quality chemical probe. Its biochemical affinity, cellular target engagement, and selectivity have been quantified using a suite of industry-standard assays.

Table 1: Biochemical and Cellular Activity of **SH498**

Parameter	Assay Type	Value	Description
BRD4 (BD1) IC ₅₀	BROMOScan®	8 nM	Potency in a biochemical binding assay against the first bromodomain of BRD4.
BRD4 (BD2) IC ₅₀	BROMOScan®	150 nM	Potency in a biochemical binding assay against the second bromodomain of BRD4.
Cellular Target Engagement IC ₅₀	NanoBRET™ Assay (HEK293)	45 nM	Potency in a live-cell assay measuring the displacement of a tracer from BRD4.
Anti-proliferation GI ₅₀	CellTiter-Glo® (MV-4-11 cells)	90 nM	Potency in inhibiting the proliferation of the BRD4-dependent AML cell line MV-4-11.
Aqueous Solubility	Nephelometry	75 µM	Solubility in Phosphate Buffered Saline (PBS) at pH 7.4.

| Plasma Protein Binding | Rapid Equilibrium Dialysis | 85% | Percentage of **SH498** bound to human plasma proteins. |

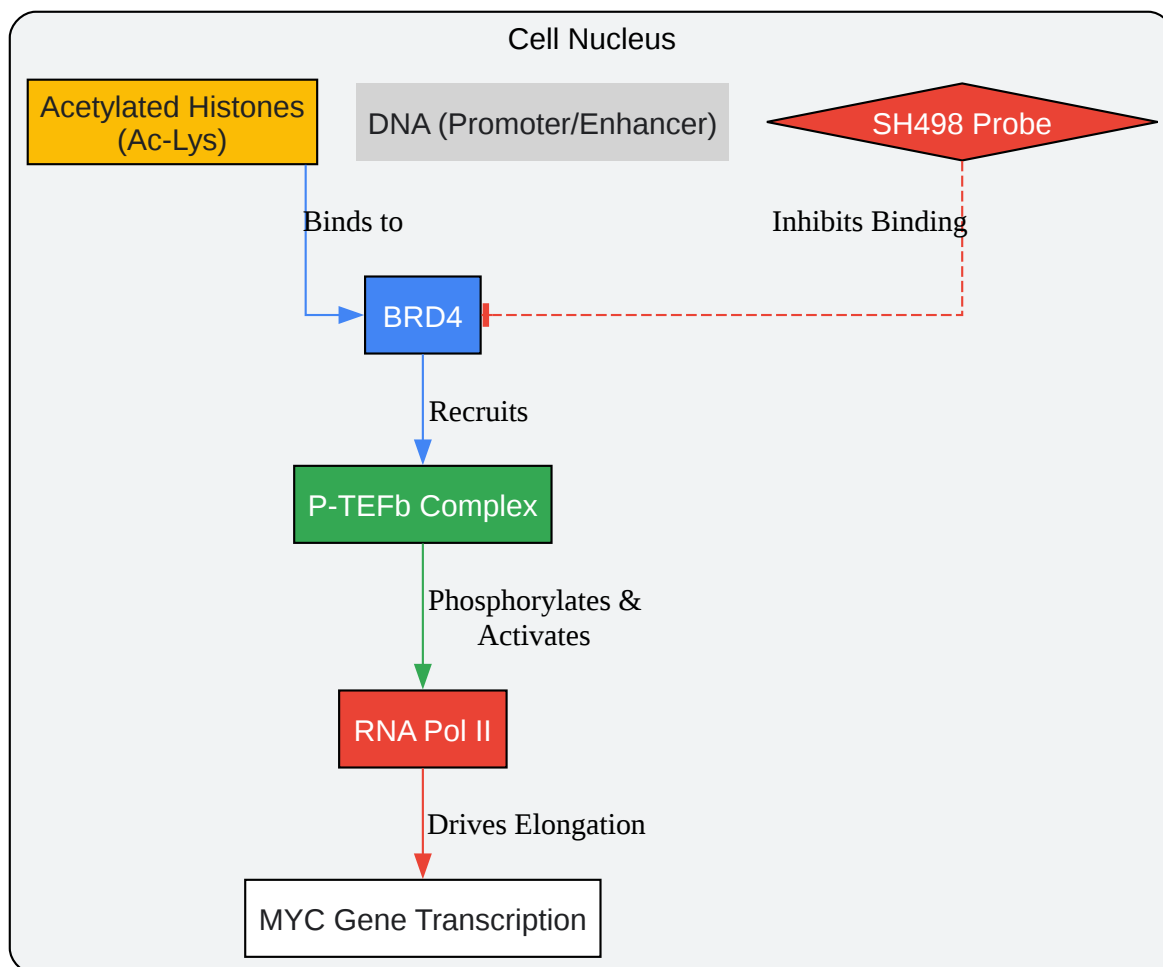
Table 2: Selectivity Profile of **SH498**

Target Family	Assay Type	Number of Targets Tested	% Inhibition at 1 μ M > 50%
Bromodomains (non-BET)	BROMOScan®	32	0
Kinases	kinomeSCAN®	468	1 (DYRK1A)

| GPCRs, Ion Channels, Transporters | CEREP Panel | 44 | 0 |

Signaling Pathway and Mechanism of Action

BRD4 plays a central role in chromatin organization and gene transcription. It binds to acetylated histones at super-enhancers and promoters, acting as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex, in turn, phosphorylates RNA Polymerase II, stimulating productive transcriptional elongation of target genes, including the master oncogene MYC. **SH498** competitively inhibits the bromodomain of BRD4, preventing its localization to chromatin and thereby downregulating the expression of these critical genes.



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Caption: Mechanism of BRD4 inhibition by **SH498** in the nucleus.

Experimental Protocols

Protocol 1: Biochemical TR-FRET Assay for BRD4(BD1) Inhibition

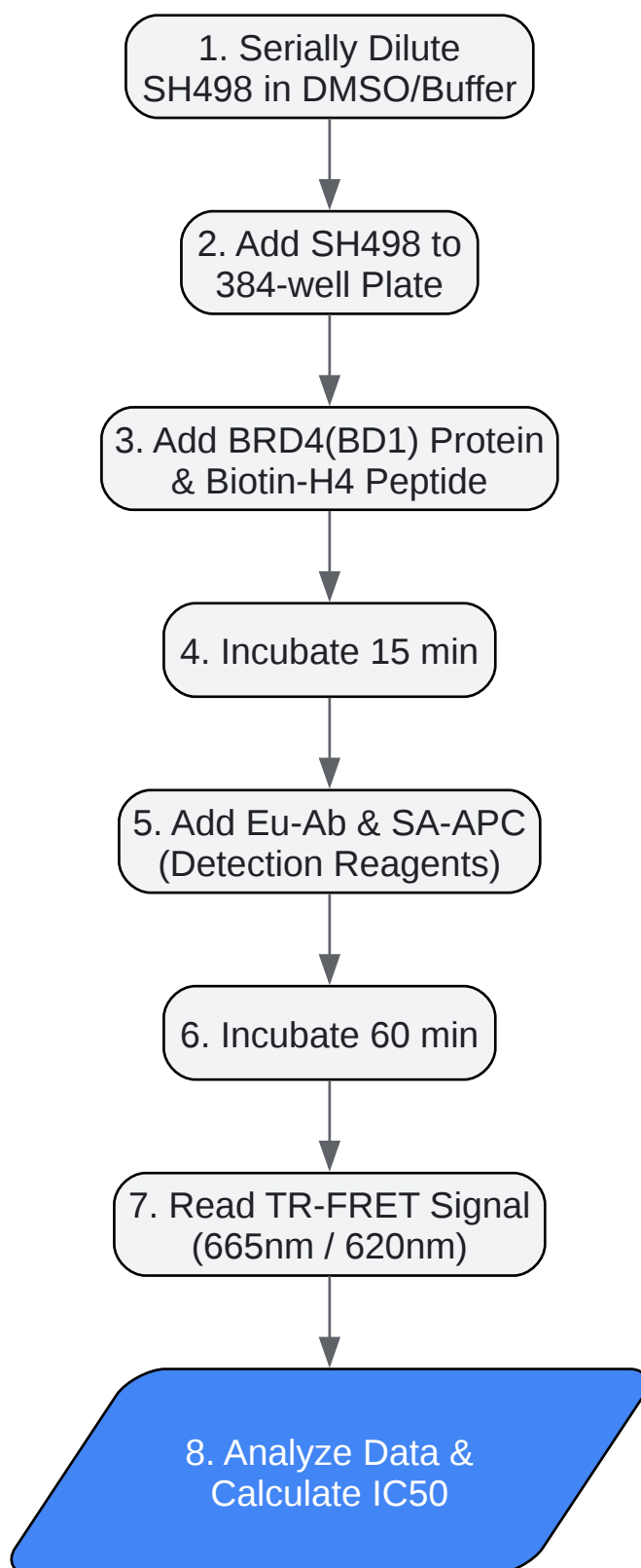
This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure the IC₅₀ of **SH498** against the first bromodomain of BRD4.

Materials:

- His-tagged BRD4(BD1) protein
- Biotinylated histone H4 peptide acetylated at Lys5/8/12/16
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-APC conjugate (Acceptor)
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA
- **SH498** compound stock in DMSO
- 384-well low-volume assay plates

Procedure:

- Prepare a serial dilution of **SH498** in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be $\leq 1\%$.
- Add 2 μ L of diluted **SH498** or DMSO (control) to the assay plate wells.
- Add 4 μ L of a solution containing His-BRD4(BD1) and Biotin-H4 peptide to each well.
- Incubate for 15 minutes at room temperature.
- Add 4 μ L of a solution containing Eu-anti-His antibody and Streptavidin-APC to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the normalized data against the logarithm of **SH498** concentration to determine the IC₅₀ value.



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Caption: Workflow for the BRD4(BD1) TR-FRET biochemical assay.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the ability of **SH498** to displace a tracer from BRD4 in living cells, providing a quantitative measure of target engagement.

Materials:

- HEK293 cells transiently transfected with NanoLuc®-BRD4 fusion vector.
- NanoBRET™ Tracer
- Opti-MEM™ I Reduced Serum Medium
- **SH498** compound stock in DMSO
- White, 96-well cell culture plates
- Nano-Glo® Substrate

Procedure:

- Seed transfected HEK293 cells into a 96-well plate and incubate for 24 hours.
- Prepare serial dilutions of **SH498** in Opti-MEM.
- Prepare the NanoBRET™ Tracer in Opti-MEM at the recommended concentration.
- Remove media from cells and add the diluted **SH498** solutions.
- Immediately add the tracer solution to all wells.
- Incubate for 2 hours at 37°C in a CO₂ incubator.
- Prepare the Nano-Glo® substrate detection reagent according to the manufacturer's protocol.
- Add the detection reagent to all wells.

- Read BRET signal (460 nm and >610 nm) on a luminometer within 10 minutes.
- Calculate the BRET ratio and plot against **SH498** concentration to determine the cellular IC₅₀.

Protocol 3: Western Blot for c-Myc Downregulation

This protocol assesses the functional consequence of BRD4 inhibition by measuring the levels of the downstream target protein, c-Myc.

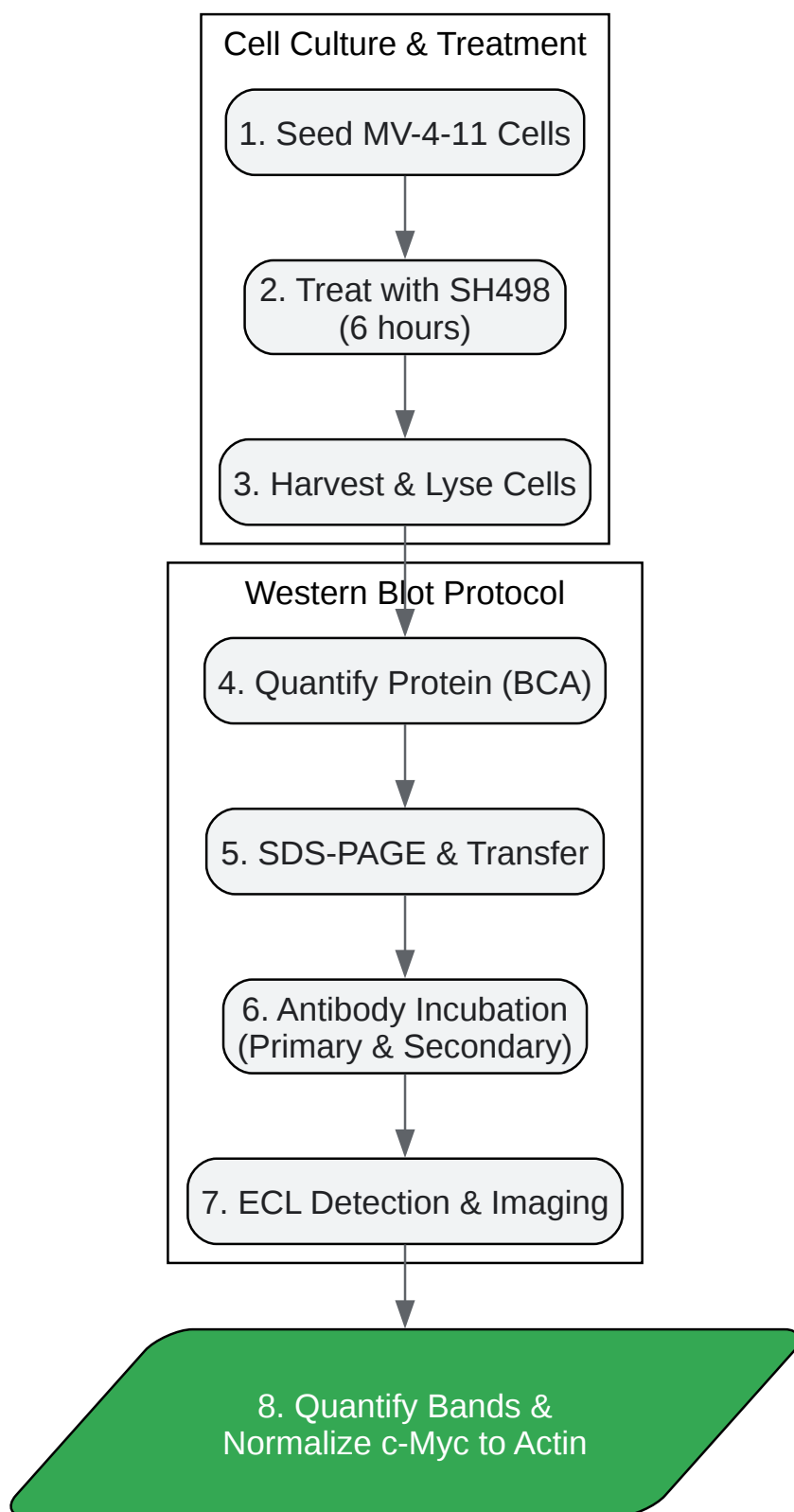
Materials:

- MV-4-11 (AML) cells
- RPMI-1640 medium with 10% FBS
- **SH498** compound stock in DMSO
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-c-Myc, anti-Actin (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Seed MV-4-11 cells in a 6-well plate and allow them to acclimate.
- Treat cells with varying concentrations of **SH498** (e.g., 0, 10, 100, 1000 nM) for 6 hours.
- Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.

- Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imager.
- Quantify band intensity and normalize c-Myc levels to the actin loading control.



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Caption: Workflow for Western Blot analysis of c-Myc expression.

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